Saracatinib difumarate can be synthesized through several methods, with a focus on optimizing the process to enhance yield and reduce steps. One notable synthesis route involves the formation of the difumarate salt from saracatinib, which is achieved through the reaction of saracatinib with fumaric acid. This synthesis has been refined to minimize the number of steps required, thereby improving efficiency in production .
The technical details of this synthesis include:
The molecular formula of saracatinib difumarate is , and it has a molecular weight of approximately 700.14 g/mol . The structure features a quinazoline core substituted at various positions which contribute to its biological activity.
Key structural characteristics include:
Saracatinib difumarate undergoes several chemical reactions pertinent to its pharmacological activity. The primary reactions involve its interaction with target kinases, where it inhibits their activity through competitive binding.
Technical details include:
The mechanism of action of saracatinib difumarate involves inhibition of specific kinases that play pivotal roles in tumor progression and other pathological conditions.
Key processes include:
Saracatinib difumarate exhibits several physical and chemical properties that are significant for its pharmaceutical application:
These properties are essential for formulation development and ensuring effective delivery in clinical settings.
Saracatinib difumarate has potential applications across various scientific fields:
Saracatinib difumarate (chemical name: N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine difumarate) is a salt formulation of the free base saracatinib (AZD0530), where two fumaric acid molecules complex with the basic quinazoline amine group. The molecular formula is C35H40ClN5O13, with a molecular weight of 774.17 g/mol [1] [3] [8]. The compound features a quinazoline core substituted with a benzodioxol group for target affinity, a tetrahydropyran ring for solubility modulation, and a piperazinyl-ethoxy chain enhancing kinase selectivity [7] [8].
Synthesis typically involves a multi-step sequence:
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 893428-72-3 (difumarate); 379231-04-6 (free base) |
Molecular Formula | C35H40ClN5O13 |
Molecular Weight | 774.17 g/mol |
Hydrogen Bond Acceptors | 13 |
Hydrogen Bond Donors | 5 (difumarate) |
Topological Polar Surface Area | 197 Ų |
logP (XLogP) | 2.81 (free base) |
Salt Solubility | >10 mM in DMSO |
Saracatinib difumarate is a potent ATP-competitive inhibitor of Src family kinases (SFKs) and Abl tyrosine kinases, binding to the kinase domain’s ATP pocket. It demonstrates low-nanomolar inhibitory activity against c-Src (IC50 = 2.7 nM), Fyn (IC50 = 5.1 nM), Lck (IC50 = 11 nM), and Abl (IC50 = 30 nM) [1] [4] [7]. Selectivity profiling reveals >50-fold specificity for SFKs over EGFR (IC50 = 66 nM) and c-Kit (IC50 = 200 nM), attributed to its interactions with hydrophobic residues unique to SFK ATP-binding clefts [1] [7].
Mechanistically, saracatinib suppresses phosphorylation cascades driving oncogenesis and neurodegeneration:
Table 2: Kinase Inhibition Profile of Saracatinib Difumarate
Target Kinase | IC50 (nM) | Biological Role |
---|---|---|
c-Src | 2.7 | Metastasis, osteoclast activation |
Fyn | 5.1 | Neuroinflammation, synaptic plasticity |
Lck | 11 | T-cell receptor signaling |
Abl | 30 | Chronic myeloid leukemia progression |
EGFR | 66 | Epithelial tumor growth |
c-Kit | 200 | Stem cell factor receptor signaling |
Saracatinib difumarate exhibits dose-linear pharmacokinetics following oral administration. Peak plasma concentrations (Cmax) occur at 4–6 hours post-dose, with steady-state achieved after 10–17 days of once-daily dosing. The mean plasma half-life is ~40 hours, supporting daily dosing regimens [5]. Absolute bioavailability is estimated at 35–40% in humans, with high plasma protein binding (>95%) limiting free drug diffusion [5] [6].
Metabolism
Primary clearance involves hepatic CYP3A4-mediated oxidation, generating inactive hydroxylated and N-dealkylated metabolites. Pharmacokinetic studies with CYP modulators confirm:
Distribution
Saracatinib demonstrates tissue-penetrant distribution, with brain-to-plasma ratios of 0.2–0.3 in rodent models, sufficient for targeting neuropathologies [4] [9]. In humans, the volume of distribution (Vd) exceeds total body water (≥100 L), suggesting extensive extravascular partitioning [5]. Excretion occurs predominantly via feces (70–80%), with renal clearance accounting for <15% [5].
Table 3: Key Pharmacokinetic Parameters
Parameter | Value | Conditions |
---|---|---|
Oral Bioavailability | 35–40% | Healthy subjects |
Tmax | 4–6 hours | Fasted state |
t1/2 | ~40 hours | Steady state (175 mg dose) |
AUC (dose-normalized) | 1,200 ng·h/mL per 50 mg | Single dose |
CYP3A4 Inhibition (AUC ratio) | 1.48 (90% CI: 1.41–1.56) | With itraconazole |
CYP3A4 Induction (AUC ratio) | 0.51 (90% CI: 0.49–0.54) | With rifampin |
Appendix: Compound Nomenclature
Synonym | Identifier Type |
---|---|
Saracatinib difumarate | Systematic Name |
AZD0530 difumarate | Developmental Code |
AZD-0530 | Abbreviation |
8R1DYT4EAW | UNII |
893428-72-3 | CAS (difumarate) |
379231-04-6 | CAS (free base) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7